4-(4-Methoxyphenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol
Description
4-(4-Methoxyphenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is a polycyclic heterocyclic compound featuring a fused pyrrolo-pyrazole core substituted with a 4-methoxyphenyl group at position 4 and a methyl group at position 2.
The 4-methoxyphenyl substituent introduces electron-donating effects, which can influence electronic distribution, solubility, and biological interactions compared to halogenated analogs. This compound’s structural complexity positions it as a candidate for pharmacological studies, particularly in contexts where heterocyclic systems exhibit antifungal, antitumor, or enzyme-modulating activities .
Properties
Molecular Formula |
C13H15N3O2 |
|---|---|
Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-one |
InChI |
InChI=1S/C13H15N3O2/c1-16-13(17)11-10(7-14-12(11)15-16)8-3-5-9(18-2)6-4-8/h3-6,10,14-15H,7H2,1-2H3 |
InChI Key |
APVQQVOKXOBQBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N1)NCC2C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
- The synthesis of 4-(4-Methoxyphenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol involves a three-component reaction:
- React 3-methyl-1-phenyl-5-pyrazolone (1) with various benzaldehydes (2) catalyzed by sodium acetate at room temperature.
- The resulting 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives 3a–q are obtained in high to excellent yields .
- Industrial production methods may vary, but this compound can be synthesized efficiently in the lab.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific transformation.
- Major products formed from these reactions would involve modifications of the pyrazole and phenyl rings.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity, such as antioxidant and anticancer properties .
Medicine: May have applications in drug discovery.
Industry: Potential use in materials science or fine chemicals.
Mechanism of Action
- The exact mechanism is context-dependent and would require further research.
- Molecular targets and pathways involved remain an area of study.
Comparison with Similar Compounds
Chlorophenyl-Substituted Analogs
The chloro-substituted derivative, 4-(4-Chlorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol (CAS: 1710195-21-3), differs only in the para-substituent on the phenyl ring (Cl vs. OMe). Key comparisons include:
The chloro analog’s electron-withdrawing group may enhance metabolic stability but reduce aqueous solubility compared to the methoxy variant. Both compounds share the same pyrrolo-pyrazole core, suggesting overlapping reactivity in heterocyclic modifications .
Triazole- and Pyrazole-Fused Derivatives
Compounds like 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () incorporate additional heterocyclic systems. Comparisons highlight:
The triazole-thiadiazole hybrids demonstrate higher structural diversity and explicit antifungal targeting, whereas the pyrrolo-pyrazole core may offer advantages in pharmacokinetic properties due to fewer aromatic rings .
Pyrazoline-Based Analogs
Pyrazoline derivatives such as 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole () share the 4-methoxyphenyl group but differ in core heterocycles:
The benzothiazole-pyrazoline hybrid exhibits proven pharmacological activities, suggesting that the methoxyphenyl group’s placement in different scaffolds can diversify biological outcomes .
Research Findings and Implications
- Electronic Effects : The methoxy group’s electron-donating nature may improve solubility and binding to polar enzyme pockets compared to chloro analogs, though this requires experimental validation .
- Biological Potential: Docking studies on triazole-thiadiazole hybrids suggest that the methoxyphenyl group could enhance interactions with fungal enzymes (e.g., 14-α-demethylase), warranting similar studies for the pyrrolo-pyrazole analog .
Biological Activity
4-(4-Methoxyphenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is a complex organic compound belonging to the phenylpyrazole class. It has attracted significant attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 246.32 g/mol. The structure features a pyrazole ring connected to a methoxy-substituted phenyl group.
1. Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various human cancer cell lines. Pyrazole derivatives are known for their ability to inhibit key molecular targets involved in cancer progression:
- Mechanisms of Action : The compound may act as an enzyme inhibitor or receptor modulator. It has shown potential in inhibiting BRAF(V600E), EGFR, and Aurora-A kinase activities, which are critical in tumorigenesis .
- Case Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells and inhibit proliferation at low micromolar concentrations (IC50 values ranging from 0.067 µM to 0.95 nM for related compounds) .
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines and modulate signaling pathways related to inflammation.
- Research Findings : In animal models, compounds similar to this compound have shown reduced inflammation markers and improved outcomes in conditions such as arthritis and colitis .
3. Antioxidant Activity
The antioxidant potential of this compound is noteworthy:
- Research Insights : Studies have indicated that pyrazole derivatives can scavenge free radicals effectively, contributing to their protective effects against oxidative stress-related diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-component reactions such as cyclocondensation of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes. This method can yield high to excellent product yields under mild conditions.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-(4-Chlorophenyl)-2-methyl-2,4-dihydro-1H-pyrrolo[2,3-c]pyrazol-3-one | C12H12ClN3O | Contains chlorine substituent; studied for anti-inflammatory effects |
| 4-(4-Methylphenyl)-2-methyl-2,4-dihydro-1H-pyrrolo[2,3-c]pyrazol-3-one | C13H15N3O | Methyl group substitution; potential anticancer activity |
| 4-(Phenyl)-5-methyl-1H-pyrazole | C10H10N2 | Simpler pyrazole structure; explored for its cytotoxic properties |
Future Directions
Further research is essential to fully elucidate the mechanisms of action and optimize the pharmacological profiles of this compound and its derivatives. Studies focusing on structure-activity relationships (SAR) will be crucial in developing more potent and selective agents for cancer therapy and inflammation management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
